

A Spectroscopic Guide to the Structural Elucidation of 2-(4-Hydroxybenzoyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Hydroxybenzoyl)benzoic acid

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This technical guide provides an in-depth analysis of the spectral data for **2-(4-hydroxybenzoyl)benzoic acid** (CAS No. 85-57-4), a key intermediate in the synthesis of various chemical entities. For researchers and professionals in drug development and materials science, accurate structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and validated structural profile of the molecule. The causality behind the spectral features is explained, grounding the interpretation in fundamental principles and field-proven insights.

Molecular Structure and Analytical Overview

2-(4-Hydroxybenzoyl)benzoic acid possesses a molecular formula of $C_{14}H_{10}O_4$ and a molecular weight of 242.23 g/mol [1]. The structure features a benzoic acid moiety substituted at the 2-position with a 4-hydroxybenzoyl group. This arrangement gives rise to distinct spectroscopic signatures originating from three primary functional domains: the carboxylic acid, the benzophenone-like ketone, and the phenol. A multi-technique approach is essential for unambiguous characterization.

To facilitate spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for **2-(4-Hydroxybenzoyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The asymmetry of the molecule results in a complex but interpretable spectrum, particularly in the aromatic region.

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve 5-10 mg of **2-(4-hydroxybenzoyl)benzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[2\]](#)

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0 - 13.0	broad s	1H	Carboxylic Acid OH (H10)
~9.5 - 10.5	broad s	1H	Phenolic OH (H14)
7.9 - 8.2	m	1H	Aromatic CH (Benzoic acid ring)
7.5 - 7.8	m	5H	Aromatic CH (Overlapping signals)

| 6.8 - 7.0 | d | 2H | Aromatic CH (ortho to OH, C3'/C5') |

Note: Data is compiled and interpreted from typical values for the structural motifs and available database entries. Exact shifts can vary with solvent and concentration.[3][4]

Interpretation of the ^1H NMR Spectrum:

- **Acidic Protons:** The spectrum is characterized by two distinct, broad singlets at the far downfield region. The signal for the carboxylic acid proton (H10) is typically found between 10.0 and 13.0 ppm, its broadness resulting from hydrogen bonding and chemical exchange. The phenolic proton (H14) also appears as a broad singlet, usually between 9.5 and 10.5 ppm.
- **Aromatic Region:** The eight aromatic protons produce a complex set of signals between 6.8 and 8.2 ppm.
 - The two protons on the hydroxyphenyl ring ortho to the hydroxyl group (on C3' and C5') are electronically shielded by the electron-donating -OH group. They appear as a doublet upfield, typically around 6.8-7.0 ppm.
 - The corresponding two protons meta to the hydroxyl group (on C2' and C6') are deshielded and appear further downfield as a doublet, often overlapping with signals from the other ring.
 - The four protons on the benzoic acid ring exhibit a complex multiplet pattern due to the ortho-disubstitution, which removes the plane of symmetry.

^{13}C NMR Spectroscopy Analysis

The ^{13}C NMR spectrum indicates the number of unique carbon environments and provides insight into their functional roles.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
- **Instrumentation:** Analyze using a 100 MHz (or higher) NMR spectrometer.

- Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are required to achieve a good signal-to-noise ratio.[2]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~195.0	Ketone Carbonyl (C11)
~167.0	Carboxylic Acid Carbonyl (C7)
~162.0	C4' (Carbon bearing OH)
~140.0	C2 (Carbon bearing C=O)
~133.0	C1' (Quaternary)
~132.5	Aromatic CH
~131.0	Aromatic CH
~130.0	Aromatic CH
~129.0	C1 (Quaternary)
~128.0	Aromatic CH
~125.0	Aromatic CH

| ~115.0 | C3'/C5' (ortho to OH) |

Note: Data is compiled and interpreted from typical values and available database entries.[3][5]

Interpretation of the ^{13}C NMR Spectrum:

- Carbonyl Carbons: Two signals are observed in the far downfield region. The ketone carbonyl (C11) is typically the most deshielded, appearing around 195.0 ppm. The carboxylic acid carbonyl (C7) is found slightly upfield, around 167.0 ppm.[5]
- Aromatic Carbons: The twelve aromatic carbons produce a series of signals between 115.0 and 162.0 ppm.

- The carbon atom attached to the phenolic hydroxyl group (C4') is highly shielded and appears significantly downfield around 162.0 ppm.
- The carbons ortho to the hydroxyl group (C3' and C5') are shielded by the oxygen's lone pairs and appear furthest upfield in the aromatic region, around 115.0 ppm.
- The remaining quaternary and protonated aromatic carbons are found in the expected range of 125.0 to 140.0 ppm. Due to the molecule's asymmetry, most carbons are in unique environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Mix ~1 mg of dry **2-(4-hydroxybenzoyl)benzoic acid** with ~100 mg of dry potassium bromide (KBr) powder.
- **Grinding:** Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} .^[6]

Table 3: Key IR Absorption Bands

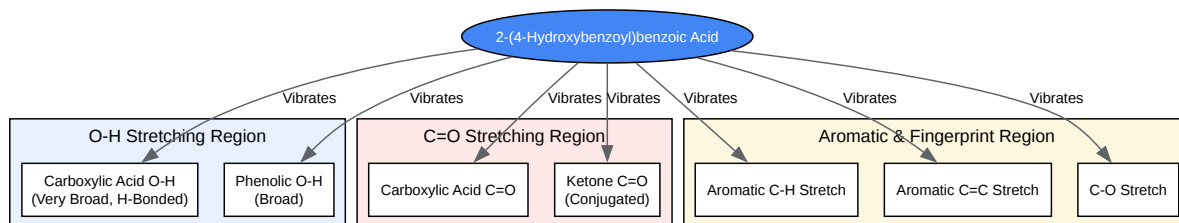
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid
~3200 (broad)	O-H stretch	Phenol
3100 - 3000	C-H stretch	Aromatic
~1685	C=O stretch	Carboxylic Acid
~1650	C=O stretch	Ketone
~1600, ~1450	C=C stretch	Aromatic Ring

| ~1300 | C-O stretch | Carboxylic Acid / Phenol |

Note: Values are based on characteristic frequencies for benzophenone and benzoic acid derivatives.^{[7][8][9]}

Interpretation of the IR Spectrum: The IR spectrum provides clear evidence for all key functional groups.

- **O-H Region:** A very broad and prominent absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.^[9] Superimposed on this may be a somewhat sharper, broad peak around 3200 cm⁻¹ for the phenolic O-H group.
- **C=O Region:** The carbonyl region is critical. The spectrum shows two distinct C=O stretching absorptions. The peak at higher wavenumber (~1685 cm⁻¹) is attributed to the carboxylic acid carbonyl, while the peak around 1650 cm⁻¹ corresponds to the ketone carbonyl. The conjugation with the aromatic rings lowers the frequency of the ketone C=O from a typical value of ~1715 cm⁻¹.^[7]
- **Fingerprint Region:** The region below 1600 cm⁻¹ contains C=C stretching bands for the aromatic rings (~1600, 1450 cm⁻¹) and C-O stretching vibrations (~1300 cm⁻¹), confirming the core structure.



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Caption: Key vibrational modes for **2-(4-Hydroxybenzoyl)benzoic acid** in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
- **Ionization:** Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- **Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Table 4: Key Fragments in the Mass Spectrum

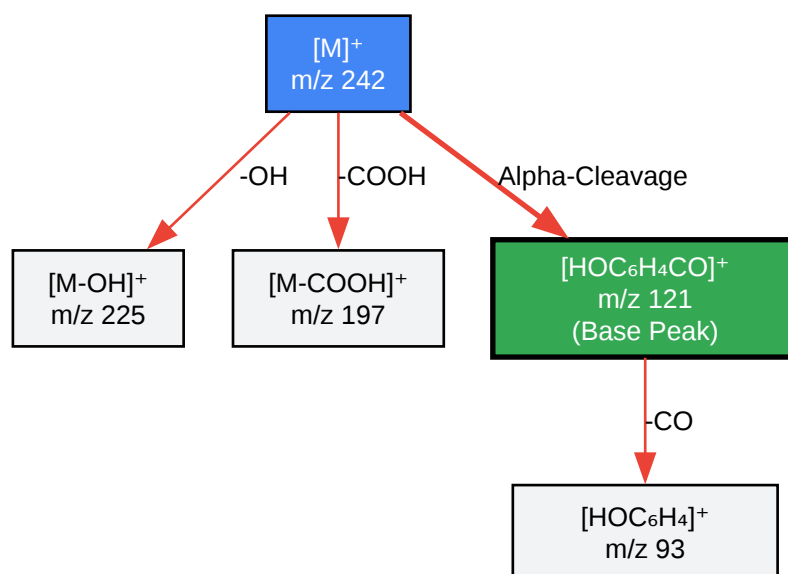
m/z	Proposed Fragment	Formula
242	Molecular Ion $[M]^+$	$[C_{14}H_{10}O_4]^+$
225	$[M - OH]^+$	$[C_{14}H_9O_3]^+$
197	$[M - COOH]^+$	$[C_{13}H_9O_2]^+$
121	$[HOC_6H_4CO]^+$	$[C_7H_5O_2]^+$

| 93 | $[HOC_6H_4]^+$ | $[C_6H_5O]^+$ |

Note: Fragmentation data is based on PubChem GC-MS data and established fragmentation patterns of benzophenones.^{[3][10]}

Interpretation of the Mass Spectrum:

- Molecular Ion: The mass spectrum shows a clear molecular ion peak at m/z 242, confirming the molecular formula $C_{14}H_{10}O_4$.
- Fragmentation Pathways: The fragmentation is dominated by cleavages characteristic of carboxylic acids and benzophenones.
 - A common initial loss from the carboxylic acid is the hydroxyl radical (-OH), giving a peak at m/z 225.
 - Loss of the entire carboxyl group (-COOH) via cleavage of the C-C bond results in a fragment at m/z 197.
 - The most significant fragmentation is the alpha-cleavage at the ketone carbonyl. This cleavage breaks the bond between the carbonyl carbon and the benzoic acid ring, leading to the highly stable 4-hydroxybenzoyl cation at m/z 121, which is often the base peak.^[3]
 - Further fragmentation of the m/z 121 ion by loss of carbon monoxide (-CO) can produce the hydroxyphenyl cation at m/z 93.



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Caption: Proposed key fragmentation pathways for **2-(4-Hydroxybenzoyl)benzoic acid** in EI-MS.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of **2-(4-hydroxybenzoyl)benzoic acid**. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the aromatic rings. IR spectroscopy confirms the presence and nature of the key functional groups—carboxylic acid, phenol, and ketone—through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the alpha-cleavage producing the signature base peak at m/z 121. This multi-faceted spectroscopic profile serves as a reliable reference for the identification and quality control of this important chemical compound.

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